![molecular formula C14H19FN2 B11877346 7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane CAS No. 920338-74-5](/img/structure/B11877346.png)
7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[25]octane is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and a diazaspirooctane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane typically involves multiple steps. One common method starts with 1-aminocyclopropane carboxylic acid as the initial raw material. The process includes cyclization and reduction steps, resulting in the formation of the diazaspirooctane core . Another method involves the use of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate as a raw material, followed by substitution, addition of a protective group, removal of the protective group, and reduction .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and environmental friendliness. The use of stable process conditions and controllable reaction steps is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: The fluorophenyl group allows for substitution reactions, where the fluorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium borohydride, and various bases. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spiro compounds.
Scientific Research Applications
7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to target sites, while the diazaspirooctane core provides structural stability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Diazaspiro[2.5]octane: Shares the diazaspirooctane core but lacks the fluorophenyl group.
5,7-Diazaspiro[2.5]octane-1-carboxylates: Similar spirocyclic structure with different substituents.
Uniqueness
7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar spirocyclic compounds .
Properties
CAS No. |
920338-74-5 |
|---|---|
Molecular Formula |
C14H19FN2 |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane |
InChI |
InChI=1S/C14H19FN2/c1-13(2)16-12(9-14(17-13)7-8-14)10-3-5-11(15)6-4-10/h3-6,12,16-17H,7-9H2,1-2H3 |
InChI Key |
AQIFIBYBDCUDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(CC2(N1)CC2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


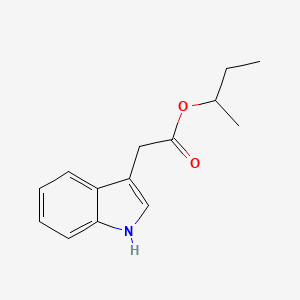
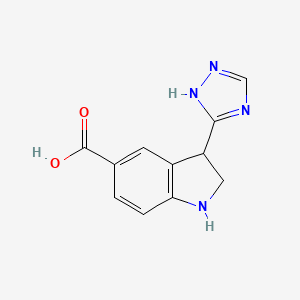
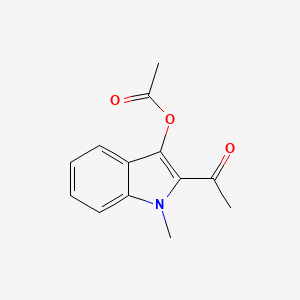
![2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL](/img/structure/B11877284.png)
![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
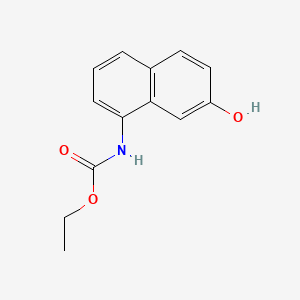
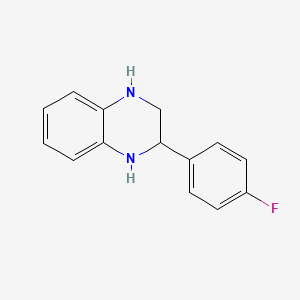
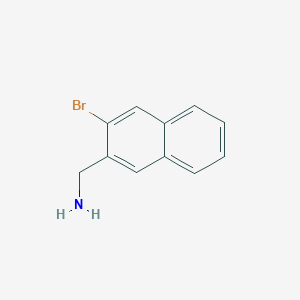
![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
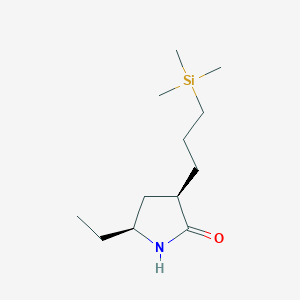
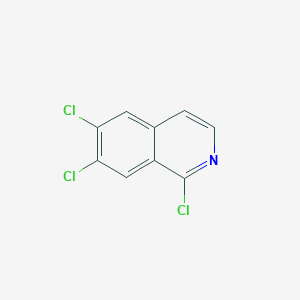


![1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one](/img/structure/B11877339.png)
